5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide
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Overview
Description
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a furan ring, which is a five-membered ring containing one oxygen atom.
Preparation Methods
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE involves multiple steps, including the formation of the pyrazole and furan rings, followed by their coupling. The synthetic route typically involves the use of reagents such as hydrazine, chloroacetyl chloride, and various catalysts under controlled conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrazole-4-carboxylic acid derivatives, while reduction may yield pyrazoline derivatives.
Scientific Research Applications
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its pharmacological properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is believed to be due to its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleotides in the parasite . This inhibition disrupts the parasite’s DNA synthesis and replication, leading to its death.
Comparison with Similar Compounds
Similar compounds to 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE include other pyrazole derivatives such as:
4-Chloro-3,5-dimethyl-1H-pyrazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
1-Ethyl-1H-pyrazole-4-carboxylic acid: Used in the development of anti-inflammatory and analgesic agents.
The uniqueness of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE lies in its dual pyrazole structure, which enhances its pharmacological properties and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H22ClN5O2 |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[(1-ethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C18H22ClN5O2/c1-5-23-10-14(8-20-23)9-22(4)18(25)16-7-6-15(26-16)11-24-13(3)17(19)12(2)21-24/h6-8,10H,5,9,11H2,1-4H3 |
InChI Key |
WYWNTTPZBZFTNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C |
Origin of Product |
United States |
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